Valethamate bromide is a quaternary ammonium compound and an anticholinergic medication, primarily used to manage smooth muscle spasms. Its chemical formula is C₁₉H₃₂BrNO₂, and it is classified as a small organic molecule within the phenylpropane class of compounds. This compound is known for its ability to relax smooth muscles, particularly in the gastrointestinal tract and during labor, by blocking the action of acetylcholine at muscarinic acetylcholine receptors .
Valethamate bromide acts as an anticholinergic agent. It is believed to work by blocking the action of acetylcholine at muscarinic receptors in smooth muscle cells []. Acetylcholine normally causes these muscles to contract. By blocking its action, valethamate bromide relaxes the smooth muscles, potentially alleviating spasms in the gastrointestinal and urinary tracts [].
Valethamate bromide can have a number of side effects, including dry mouth, constipation, blurred vision, and urinary retention. Due to its anticholinergic effects, it can also cause cognitive impairment and delirium, particularly in older adults.
Due to safety concerns and the availability of safer alternatives, valethamate bromide is not widely used in clinical practice [].
The reactions can yield various derivatives, including hydrolyzed forms or substituted analogs of valethamate bromide.
Valethamate bromide functions as a muscarinic acetylcholine receptor antagonist. Its primary biological activity involves:
The synthesis of valethamate bromide typically involves several steps:
The specific synthetic route often includes the reaction of N,N-diethyl-N-methyl-2-(3-methyl-2-phenylpentanoyl)oxyethanaminium bromide under controlled conditions to ensure purity and yield .
In industrial settings, valethamate bromide is produced using high-purity reagents and advanced synthesis techniques, including recrystallization or chromatography for purification.
Several compounds share structural or functional similarities with valethamate bromide. Here are a few notable examples:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Atropine | C₁₇H₂₃NO₃ | Anticholinergic for bradycardia | Naturally occurring alkaloid |
| Hyoscine (Scopolamine) | C₁₈H₂₃NO₄S | Motion sickness treatment | Crosses blood-brain barrier |
| Ipratropium | C₁₉H₂₄BrNO₃ | Asthma treatment | Inhaled anticholinergic |
| Tiotropium | C₂₁H₂₄N₂O₄S | Chronic obstructive pulmonary disease | Long-acting bronchodilator |
Valethamate bromide's unique combination of structural features allows it to effectively target muscarinic receptors while also providing a specific profile for managing smooth muscle spasms during labor. Unlike some similar compounds that may have broader applications or different mechanisms, valethamate bromide's specificity makes it particularly valuable in obstetric care .
Valethamate bromide, a quaternary ammonium compound with the molecular formula C19H32BrNO2 and molecular weight of 386.37 g/mol, presents as a white to almost white crystalline powder with distinctive structural characteristics that can be elucidated through X-ray diffraction analysis [1] [2]. The crystalline nature of valethamate bromide makes it an ideal candidate for X-ray diffraction studies, which provide crucial information about its three-dimensional molecular arrangement and packing in the solid state [3].
X-ray diffraction analysis reveals that valethamate bromide crystals typically form in the monoclinic crystal system, which is characterized by three unequal axes with one oblique intersection [7]. This crystallographic arrangement contributes to the compound's physical properties, including its melting point range of 120-127°C (with some sources reporting decomposition at 127°C) [2] [10]. The crystal structure determination through X-ray diffraction provides essential information about bond lengths, bond angles, and torsional parameters that define the three-dimensional configuration of valethamate bromide molecules [18].
The powder X-ray diffraction pattern of valethamate bromide exhibits characteristic peaks that serve as a unique fingerprint for identification and purity assessment [7] [23]. These diffraction patterns are generated when X-rays interact with the crystalline lattice, producing constructive interference at specific angles according to Bragg's law [24]. The intensity and position of these diffraction peaks correlate directly with the interplanar spacing and electron density distribution within the crystal structure [18] [24].
Table 1: Key X-ray Diffraction Parameters of Valethamate Bromide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Melting Point | 120-127°C (decomposition) |
| Molecular Weight | 386.37 g/mol |
| Appearance | White to almost white crystalline powder |
| Major XRD Peak Positions (2θ) | Characteristic pattern unique to valethamate bromide |
The crystallographic analysis of valethamate bromide reveals important structural features, including the quaternary nitrogen center, the ester linkage, and the phenyl ring, all of which contribute to its physicochemical properties and biological activity [1] [6]. The bromide counterion plays a crucial role in crystal packing through electrostatic interactions with the positively charged quaternary ammonium group [2] [11]. These structural insights from X-ray diffraction studies are fundamental to understanding the relationship between the molecular structure and functional properties of valethamate bromide [18] [19].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of valethamate bromide by analyzing the magnetic properties of specific atomic nuclei within the molecule [4] [10]. The proton (¹H) NMR spectrum of valethamate bromide reveals distinctive signals that correspond to the various hydrogen environments in its molecular structure [4] [12].
The ¹H NMR spectrum of valethamate bromide, typically recorded in deuterium oxide (D₂O) at 400 MHz, exhibits several characteristic signals that can be assigned to specific structural features [4] [16]. The aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.0-7.5 ppm, reflecting the magnetic environments of the five aromatic hydrogen atoms [12] [16]. The methyl groups attached to the quaternary nitrogen atom produce a distinctive signal at approximately 3.0-3.2 ppm, while the ethyl groups attached to the same nitrogen atom show characteristic patterns with methylene protons appearing as multiplets around 3.3-3.5 ppm and terminal methyl protons as triplets near 1.2-1.4 ppm [16] [20].
The methine proton adjacent to the phenyl ring and carbonyl group appears as a multiplet at approximately 3.5-3.7 ppm, reflecting its complex coupling with neighboring protons [12] [25]. The methylene protons of the oxyethyl chain connecting the ester group to the quaternary ammonium center produce signals in the range of 4.2-4.5 ppm for those adjacent to the ester oxygen and 3.7-4.0 ppm for those adjacent to the quaternary nitrogen [25] [27].
Table 2: Key ¹H NMR Signal Assignments for Valethamate Bromide
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons | 7.0-7.5 | Multiplet | Phenyl ring |
| N-CH₃ | 3.0-3.2 | Singlet | Methyl attached to quaternary nitrogen |
| N-CH₂-CH₃ | 3.3-3.5 | Multiplet | Methylene of ethyl groups attached to nitrogen |
| N-CH₂-CH₃ | 1.2-1.4 | Triplet | Terminal methyl of ethyl groups |
| -CH(Ph)- | 3.5-3.7 | Multiplet | Methine adjacent to phenyl and carbonyl |
| -OCH₂- | 4.2-4.5 | Multiplet | Methylene adjacent to ester oxygen |
| -CH₂N⁺- | 3.7-4.0 | Multiplet | Methylene adjacent to quaternary nitrogen |
Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of valethamate bromide [20] [27]. The ¹³C NMR spectrum shows signals for the carbonyl carbon of the ester group at approximately 170-175 ppm, aromatic carbons in the range of 125-140 ppm, and aliphatic carbons at lower chemical shifts between 10-60 ppm [27] [31]. The quaternary carbon of the phenyl ring appears at approximately 135-140 ppm, while the methine carbon bearing the phenyl and carbonyl groups resonates at around 50-55 ppm [25] [31].
The NMR spectral interpretation confirms the structural features of valethamate bromide, including the presence of the quaternary ammonium center, the ester linkage, the phenyl ring, and the aliphatic chains [4] [10] [31]. These spectroscopic data are essential for structural verification, purity assessment, and quality control of valethamate bromide in pharmaceutical applications [20] [25].
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of chemical bonds in valethamate bromide, offering valuable insights into its molecular structure and functional groups [5] [13]. These vibrational spectroscopic techniques are particularly useful for identifying characteristic functional groups and confirming the structural integrity of the compound [13] [14].
The infrared spectrum of valethamate bromide exhibits several distinctive absorption bands that correspond to specific functional groups within its molecular structure [4] [13]. The carbonyl stretching vibration of the ester group produces a strong absorption band at approximately 1730 cm⁻¹, which is characteristic of ester carbonyl groups [13] [26]. The aromatic C=C stretching vibrations of the phenyl ring appear as multiple bands in the region of 1600-1400 cm⁻¹, while the C-H stretching vibrations of aromatic and aliphatic groups produce bands in the regions of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively [13] [26] [28].
The C-O stretching vibrations of the ester group generate characteristic bands in the region of 1300-1000 cm⁻¹, with the asymmetric and symmetric stretching modes typically appearing at different frequencies [13] [26]. The quaternary ammonium group contributes to the IR spectrum with C-N stretching vibrations in the region of 1240-1020 cm⁻¹ [13] [28]. The C-H bending vibrations of methyl and methylene groups produce bands in the region of 1470-1350 cm⁻¹ [26] [28].
Table 3: Key Infrared Absorption Bands of Valethamate Bromide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 1730 | C=O stretching | Ester carbonyl |
| 1600-1400 | C=C stretching | Aromatic ring |
| 3100-3000 | C-H stretching | Aromatic |
| 3000-2850 | C-H stretching | Aliphatic |
| 1300-1000 | C-O stretching | Ester |
| 1240-1020 | C-N stretching | Quaternary ammonium |
| 1470-1350 | C-H bending | Methyl and methylene |
Raman spectroscopy complements IR spectroscopy by providing additional information about the vibrational modes of valethamate bromide, particularly for symmetric vibrations that may be weak or inactive in IR spectroscopy [5] [14]. The Raman spectrum of valethamate bromide shows characteristic bands for the aromatic ring breathing modes at approximately 1000-1030 cm⁻¹ and 600-700 cm⁻¹, which are typically strong in Raman spectra but weak in IR spectra [5] [14] [33].
The C=O stretching vibration of the ester group, which is strong in IR, appears as a weaker band in the Raman spectrum at approximately 1730-1750 cm⁻¹ [14] [33]. The C-H stretching vibrations of aromatic and aliphatic groups produce bands in similar regions as in IR spectroscopy, but with different relative intensities [14] [32]. The C-C stretching vibrations of the aliphatic chain produce bands in the region of 800-1100 cm⁻¹, which are often more prominent in Raman than in IR spectra [14] [33].
The combined analysis of IR and Raman spectra provides a comprehensive vibrational signature of valethamate bromide, allowing for detailed structural characterization and identification [5] [13] [32]. These spectroscopic techniques are valuable tools for quality control, polymorph identification, and structural verification of valethamate bromide in pharmaceutical research and development [13] [32] [33].
Irritant